Welcome to the BenchChem Online Store!
molecular formula C8H6FNO4 B130857 Methyl 4-fluoro-2-nitrobenzoate CAS No. 151504-81-3

Methyl 4-fluoro-2-nitrobenzoate

Cat. No. B130857
M. Wt: 199.14 g/mol
InChI Key: YBAZOLISUXINHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08557776B2

Procedure details

To a stirred solution of 4.48 g (22.5 mmol) 4-fluoro-2-nitro-benzoic acid methyl ester (J. Fluorine Chem.; 63; 1-2; (1993); 25-30) and 60.0 ml dimethylsulphoxid were added 2.23 g (27.0 mmol) dimethylamine hydrochloride and 6.54 g (47.3 mmol) potassium carbonate. The reaction mixture was stirred for 7 h at 60° C. in an autoclave and was reduced with high vacuum rotation evaporator at 65° C. The residue was diluted with dichloromethane, washed twice with water. The combined water phases were extracted with dichloromethane. The combined dichloromethane phases were washed with diluted sodium hydrogen carbonate solution, dried with sodium sulphate and concentrated. The oily crude was purified by column chromatography and the desired product 8a was obtained in 61% yield (3.08 g, 13.7 mmol).
Quantity
4.48 g
Type
reactant
Reaction Step One
Quantity
2.23 g
Type
reactant
Reaction Step One
Quantity
6.54 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Yield
61%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:14])[C:4]1[CH:9]=[CH:8][C:7](F)=[CH:6][C:5]=1[N+:11]([O-:13])=[O:12].Cl.[CH3:16][NH:17][CH3:18].C(=O)([O-])[O-].[K+].[K+]>CS(C)=O>[CH3:1][O:2][C:3](=[O:14])[C:4]1[CH:9]=[CH:8][C:7]([N:17]([CH3:18])[CH3:16])=[CH:6][C:5]=1[N+:11]([O-:13])=[O:12] |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
4.48 g
Type
reactant
Smiles
COC(C1=C(C=C(C=C1)F)[N+](=O)[O-])=O
Name
Quantity
2.23 g
Type
reactant
Smiles
Cl.CNC
Name
Quantity
6.54 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
60 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 7 h at 60° C. in an autoclave
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was reduced with high vacuum rotation evaporator at 65° C
ADDITION
Type
ADDITION
Details
The residue was diluted with dichloromethane
WASH
Type
WASH
Details
washed twice with water
EXTRACTION
Type
EXTRACTION
Details
The combined water phases were extracted with dichloromethane
WASH
Type
WASH
Details
The combined dichloromethane phases were washed with diluted sodium hydrogen carbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The oily crude was purified by column chromatography

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
COC(C1=C(C=C(C=C1)N(C)C)[N+](=O)[O-])=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 61%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.